molecular formula C16H16OS B1327541 3-(2-Thiomethylphenyl)propiophenone CAS No. 898754-17-1

3-(2-Thiomethylphenyl)propiophenone

Cat. No.: B1327541
CAS No.: 898754-17-1
M. Wt: 256.4 g/mol
InChI Key: XQLOGODZILBMFN-UHFFFAOYSA-N
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Description

3-(2-Thiomethylphenyl)propiophenone: is an organic compound with the molecular formula C16H16OS . It is primarily used as a model substrate for studying palladium-catalyzed C-H bond activation reactions, specifically focusing on [3+2] annulation with maleimides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thiomethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate thiomethylphenyl and propiophenone derivatives.

    Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions, using suitable solvents and catalysts to facilitate the desired transformations.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(2-Thiomethylphenyl)propiophenone has diverse applications in scientific research:

    Organic Synthesis: It serves as a model substrate for studying palladium-catalyzed C-H bond activation reactions.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical agents.

    Materials Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Thiomethylphenyl)propiophenone in palladium-catalyzed reactions involves the following steps:

    Coordination: The palladium catalyst coordinates with the substrate.

    C-H Activation: The palladium activates the C-H bond, facilitating the formation of a palladium-carbon bond.

    Annulation: The substrate undergoes [3+2] annulation with maleimides, leading to the formation of the final product.

Comparison with Similar Compounds

    3-(2-Methylphenyl)propiophenone: Similar structure but lacks the thiomethyl group.

    3-(2-Methoxyphenyl)propiophenone: Contains a methoxy group instead of a thiomethyl group.

    3-(2-Chlorophenyl)propiophenone: Contains a chlorine atom instead of a thiomethyl group.

Uniqueness: 3-(2-Thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLOGODZILBMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644304
Record name 3-[2-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-17-1
Record name 3-[2-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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